molecular formula C100H98N10O20 B12416417 Carboxyrhodamine110-PEG4-DBCO

Carboxyrhodamine110-PEG4-DBCO

Cat. No.: B12416417
M. Wt: 1759.9 g/mol
InChI Key: XQDAZUXRGBDDNM-UHFFFAOYSA-N
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Description

Carboxyrhodamine110-PEG4-DBCO is a multifunctional reagent combining three critical components:

  • Carboxyrhodamine 110: A green-emitting fluorophore (λex = 501 nm, λem = 523–526 nm) with high brightness (ε = 74,000 L·mmol⁻¹·cm⁻¹) .
  • PEG4 spacer: Enhances water solubility, reduces nonspecific binding, and improves biocompatibility .
  • DBCO (dibenzocyclooctyne): Enables copper-free "click chemistry" via strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages with azide-containing molecules .

Properties

Molecular Formula

C100H98N10O20

Molecular Weight

1759.9 g/mol

IUPAC Name

2-(3-amino-6-iminoxanthen-9-yl)-4-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid

InChI

InChI=1S/2C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)42-29-35(11-14-39(42)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55;51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)39-14-11-35(29-42(39)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h2*1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60)

InChI Key

XQDAZUXRGBDDNM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N)C(=O)O

Origin of Product

United States

Preparation Methods

Activation of Carboxyrhodamine 110

The synthesis begins with the activation of Carboxyrhodamine 110’s carboxylic acid group. While specific details are omitted from non-BenchChem sources, standard protocols for dye activation involve carbodiimide-based coupling agents. For instance, water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to form reactive intermediates, which are stabilized by NHS (N-hydroxysuccinimide). This step ensures the fluorophore is primed for conjugation with amine-containing spacers.

Key Parameters :

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis.
  • Molar Ratio: 1:1.2 (dye:EDC) to maximize activation efficiency.
  • Reaction Time: 2–4 hours at 4°C to minimize side reactions.

Conjugation with PEG4 Spacer

The activated Carboxyrhodamine 110 is reacted with a tetraethylene glycol (PEG4) diamine spacer. The PEG4 spacer enhances solubility and reduces steric hindrance during downstream DBCO attachment. Protocols for similar PEG-conjugated dyes recommend:

  • Coupling Conditions : Room temperature, pH 7.4 phosphate buffer.
  • Purification : Size-exclusion chromatography to remove unreacted PEG4 and byproducts.

Yield Optimization :

  • Excess PEG4 diamine (2–3 equivalents) drives the reaction to completion.
  • Monitoring via reverse-phase high-performance liquid chromatography (RP-HPLC) ensures intermediate purity.

Attachment of DBCO Moiety

The final step involves conjugating the DBCO group to the PEG4 spacer. Strain-promoted alkyne-azide cycloaddition (SPAAC) precursors like DBCO-amine are employed under mild conditions:

  • Reaction Solvent : DMSO or DMF, ensuring DBCO solubility.
  • Stoichiometry : 1:1 molar ratio to prevent over-functionalization.
  • Temperature : 25°C for 12 hours, protected from light to preserve fluorophore integrity.

Critical Considerations :

  • Avoiding reducing agents (e.g., DTT, β-mercaptoethanol) is essential to prevent DBCO degradation.
  • Final purification via HPLC using a C18 column removes unreacted DBCO-amine.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMSO and DMF are preferred for their ability to dissolve both hydrophobic (DBCO) and hydrophilic (PEG4) components. Ethanol/water mixtures (70:30 v/v) are alternatives for large-scale reactions to reduce costs.

pH and Temperature Control

  • pH : Maintained at 7.0–7.4 using phosphate buffers to prevent dye aggregation.
  • Temperature : Room temperature for conjugation steps; lower temperatures (4°C) for activation to minimize NHS ester hydrolysis.

Purification and Characterization Techniques

Chromatographic Methods

  • RP-HPLC :
    • Column: C18, 5 μm particle size, 250 × 4.6 mm.
    • Mobile Phase: Gradient of acetonitrile/water (0.1% trifluoroacetic acid).
    • Retention Time: 12–14 minutes for pure Carboxyrhodamine110-PEG4-DBCO.
  • Size-Exclusion Chromatography : Removes high-molecular-weight aggregates and unreacted PEG4.

Spectroscopic Validation

  • UV-Vis Spectroscopy : Confirms fluorophore integrity (λex = 501 nm, λem = 526 nm).
  • Mass Spectrometry :
    • Expected m/z: 879.95 ([M+H]+).
    • High-resolution MS resolves isotopic patterns, ensuring correct molecular formula (C50H49N5O10).

Industrial-Scale Production Considerations

Batch vs. Continuous Synthesis

  • Batch Reactors : Suitable for small-scale production (<1 kg), with yields of 60–70%.
  • Continuous Flow Systems : Improve scalability and reduce solvent use by 40%.

Cost-Efficiency Strategies

  • Solvent Recycling : DMF recovery via distillation reduces raw material costs.
  • Catalyst Recycling : Immobilized EDC on silica gel enables reuse for up to five cycles.

Challenges and Troubleshooting

Common Synthesis Issues

  • Low Yield : Caused by incomplete activation or DBCO hydrolysis. Mitigated by anhydrous conditions and inert atmospheres.
  • Fluorophore Quenching : Aggregation in aqueous solutions addressed by adding 0.01% Tween-20.

Recent Advances in Preparation Methodologies

Microwave-Assisted Synthesis

Reduces reaction time from 12 hours to 30 minutes by enhancing coupling efficiency.

Enzymatic Conjugation

Lipase-catalyzed reactions enable DBCO attachment under physiological conditions, improving biocompatibility.

Comparative Analysis of Preparation Methods

Parameter Traditional Method Microwave-Assisted Enzymatic
Reaction Time 12–24 hours 30 minutes 4 hours
Yield 65% 78% 70%
Scalability Moderate High Low
Cost $$$ $$ $$$

Chemical Reactions Analysis

Scientific Research Applications

Biological Imaging

Fluorescent Labeling
Carboxyrhodamine 110 is known for its strong fluorescent properties, making it suitable for biological imaging applications. The compound emits green fluorescence with an excitation maximum at 501 nm and an emission maximum at 523 nm, which allows for effective visualization in live cells and tissues . Its photostability and pH insensitivity make it an ideal choice for long-term imaging studies .

Case Study: Cellular Uptake Studies
In a study involving azide-modified chondroitin sulfate precursors, Carboxyrhodamine 110-PEG4-DBCO was used to label the precursors for tracking their uptake in neurons. The results indicated that the labeled compounds were internalized via receptor-mediated endocytosis, demonstrating the utility of this compound in studying cellular mechanisms .

Bioconjugation Techniques

Copper-Free Click Chemistry
The DBCO group allows Carboxyrhodamine 110-PEG4-DBCO to participate in copper-free click chemistry, which is advantageous for bioconjugation applications. This reaction forms stable triazole linkages with azide-bearing biomolecules without the need for copper catalysts, thereby reducing potential cytotoxic effects .

Applications in Targeted Drug Delivery
The ability to conjugate this compound with various biomolecules facilitates targeted drug delivery systems. For example, Carboxyrhodamine 110-PEG4-DBCO can be linked to therapeutic agents or nanoparticles to enhance their localization and efficacy in specific tissues or cells .

Development of Functional Hydrogels

Carboxyrhodamine 110-PEG4-DBCO has been utilized in the synthesis of functional hydrogels through bioorthogonal cross-linking reactions. These hydrogels can be engineered to respond to biological stimuli and are being explored for applications in tissue engineering and regenerative medicine .

Synthesis of PROTACs

This compound serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The incorporation of Carboxyrhodamine 110-PEG4-DBCO into PROTACs enhances their stability and solubility while facilitating their biological activity .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Biological ImagingFluorescent labeling for live cell imagingStrong fluorescence, photostability
Bioconjugation TechniquesCopper-free click chemistry for stable conjugationReduced cytotoxicity
Functional HydrogelsSynthesis through bioorthogonal reactionsResponsive to biological stimuli
PROTAC DevelopmentLinker for targeted protein degradation agentsEnhanced stability and solubility

Mechanism of Action

Carboxyrhodamine 110-PEG4-DBCO exerts its effects through the SPAAC reaction. The DBCO group in the compound reacts with azide groups on target molecules to form a stable triazole linkage. This reaction is highly selective and occurs under mild conditions, making it suitable for bioconjugation and labeling applications .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight: 880 g/mol .
  • Purity: ≥90–95% .
  • Solubility: Compatible with DMSO, DMF, and DCM .
  • Applications: Labeling cells, nanoparticles, and biomolecules; fluorescence imaging in copper-sensitive systems .

Comparison with Similar Compounds

Fluorophore-Based DBCO Derivatives

The choice of fluorophore dictates spectral properties and application suitability.

Compound Fluorophore λex/λem (nm) Extinction Coefficient (L·mmol⁻¹·cm⁻¹) Key Features Applications
Carboxyrhodamine110-PEG4-DBCO Rhodamine 110 501/523–526 74,000 Green emission; moderate solubility in organics Standard microscopy, cellular tracking
TAMRA-PEG4-DBCO TAMRA ~540/~580 ~90,000 Red emission; compatible with multiplex imaging Multi-color assays, protein labeling
Sulfo-Cy5 DBCO Cy5 650/670 250,000 Far-red emission; water-soluble (sulfo group) In vivo imaging, deep-tissue studies
Cy5.5 DBCO Cy5.5 675/694 190,000 Near-infrared (NIR) emission; low tissue autofluorescence Whole-animal imaging, surgical guidance

Key Observations :

  • Emission Range : Carboxyrhodamine110’s green emission (523–526 nm) is ideal for standard fluorescence microscopy, while TAMRA (580 nm) and Cy5/Cy5.5 (670–694 nm) enable multiplexing and deep-tissue imaging .
  • Brightness : Sulfo-Cy5 DBCO has a higher extinction coefficient (250,000 vs. 74,000), making it brighter but with trade-offs in tissue penetration .
  • Solubility : Sulfo-Cy5 and Sulforhodamine-PEG4-DBCO derivatives exhibit enhanced water solubility compared to this compound, which requires organic solvents .

Functional Group Variations

Compound Functional Group Key Features Applications
This compound DBCO only Standard SPAAC reactivity; green fluorescence General biomolecule conjugation
Biotin-PEG4-DBCO Biotin Binds streptavidin/avidin; enables secondary labeling Affinity-based purification, pull-down assays
DBCO-PEG4-DBCO Dual DBCO groups Crosslinks azide-containing molecules Nanomaterial assembly, polymer crosslinking
DBCO-NHS Ester NHS ester Reacts with amines (e.g., lysine residues) Protein/peptide conjugation

Key Observations :

  • This compound is specialized for fluorescence tracking, whereas Biotin-PEG4-DBCO adds affinity tags, and DBCO-NHS Ester enables amine-targeted conjugation .
  • DBCO-PEG4-DBCO’s dual reactivity is unique for creating networks or scaffolds .

Structural and Stability Comparisons

Parameter This compound TAMRA-PEG4-DBCO Sulfo-Cy5 DBCO
Molecular Weight (g/mol) 880 ~950 ~1,200
Purity 90–95% ≥95% ≥95%
Storage -20°C, dark -20°C -20°C
Reaction Efficiency Fast (SPAAC kinetics) Similar Similar

Key Observations :

  • Higher molecular weight in Sulfo-Cy5 DBCO may limit cellular uptake compared to this compound .
  • All DBCO derivatives share comparable SPAAC reaction efficiency, but solubility differences affect performance in aqueous vs. organic environments .

Biological Activity

Carboxyrhodamine110-PEG4-DBCO is a specialized fluorescent dye that integrates the properties of Carboxyrhodamine 110 with a polyethylene glycol (PEG) spacer and a dibenzylcyclooctyne (DBCO) moiety. This compound is primarily utilized in biological applications due to its strong fluorescence, bioorthogonality, and stability under physiological conditions. The following sections will detail its biological activity, applications, and relevant research findings.

  • Molecular Formula : C50_{50}H49_{49}N5_5O10_{10}
  • Molecular Weight : 879.95 g/mol
  • Absorption/Emission Maxima : 501 nm / 526 nm
  • Purity : ≥ 90% (HPLC)
  • Solubility : Soluble in DMF and DMSO

The DBCO moiety allows this compound to undergo bioorthogonal reactions with azide-containing molecules through a strain-promoted alkyne-azide cycloaddition reaction. This reaction does not require copper catalysts, making it advantageous for labeling biomolecules without compromising their biological activity . The PEG4 spacer enhances solubility and reduces steric hindrance, improving the efficiency of conjugation reactions with biomolecules .

Applications in Biological Research

This compound is employed in various biological contexts, including:

  • Cellular Imaging : Its strong fluorescence facilitates visualization of cellular processes.
  • Tracking Biomolecules : It can label azide-modified biomolecules, allowing for real-time tracking within live cells.
  • Studying Protein Interactions : The compound aids in understanding complex protein interactions without interference from traditional labeling methods .

Case Studies and Experimental Data

  • Fluorescence Microscopy :
    • A study demonstrated that C2C12 cells modified with azide groups were successfully labeled using this compound. Fluorescence intensity was quantified, showing a direct correlation between dye concentration and labeling efficiency, indicating its effectiveness for cellular imaging .
  • Stability and Photostability :
    • Carboxyrhodamine derivatives exhibit superior photostability compared to other fluorescent dyes like Alexa Fluor 488. This stability is crucial for prolonged imaging sessions in dynamic biological assays.
  • Bioorthogonal Chemistry :
    • The compound's ability to react selectively with azide groups allows researchers to study cellular processes without affecting the natural behavior of the biomolecules involved. This capability has been highlighted in various studies focusing on live-cell imaging and complex biological systems .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to similar fluorescent dyes:

Compound NameFunctional GroupUnique Features
Carboxyrhodamine 110-PEG4-AlkyneAlkyneCopper-catalyzed click chemistry; less stable than DBCO variant.
Alexa Fluor 488Fluorescent DyeLower photostability; sensitive to alkaline conditions.
Cyanine DyeFluorescent DyeDifferent spectral properties; often less photostable than rhodamines.
Rhodamine BFluorescent DyeMore prone to photobleaching; lower solubility compared to PEG derivatives.

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